1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole
CAS No.: 1207010-21-6
Cat. No.: VC8217739
Molecular Formula: C17H16N2S
Molecular Weight: 280.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207010-21-6 |
|---|---|
| Molecular Formula | C17H16N2S |
| Molecular Weight | 280.4 |
| IUPAC Name | 1-benzyl-2-methylsulfanyl-5-phenylimidazole |
| Standard InChI | InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
| Standard InChI Key | MJEOGKOWHWQGHC-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole consists of a five-membered imidazole ring with three distinct substituents:
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N1-Benzyl group: A benzyl (C₆H₅CH₂⁻) moiety attached to the nitrogen at position 1.
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C2-Methylsulfanyl group: A sulfur-containing SCH₃ group at position 2.
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C5-Phenyl group: An aromatic phenyl (C₆H₅⁻) substituent at position 5.
The molecular formula is C₁₇H₁₆N₂S, with a molecular weight of 280.39 g/mol. The presence of sulfur enhances lipophilicity, which may influence membrane permeability and biological activity .
Table 1: Key Structural and Physical Properties
Synthetic Methodologies
General Strategies for Imidazole Synthesis
The synthesis of substituted imidazoles typically involves cyclocondensation reactions using aldehydes, amines, and thioureas or their derivatives. For 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole, two plausible routes are proposed based on analogous procedures :
Route A: Cyclocondensation with MnO₂ Oxidation
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Formation of imidazole precursor: React benzylamine, phenylacetaldehyde, and methyl isothiocyanate in chloroform to form a thioamide intermediate.
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Oxidative cyclization: Treat the intermediate with manganese(IV) oxide (MnO₂) to induce cyclization, yielding the target compound.
Route B: NBS-Mediated Cyclization
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Aminal formation: Combine N-benzylethylenediamine with thiophene-2-carbaldehyde in dichloromethane (DCM) at 0°C.
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N-Bromosuccinimide (NBS) cyclization: Add NBS to the reaction mixture and stir at room temperature to facilitate ring closure.
Physicochemical Characterization
Spectroscopic Data
While experimental data for the exact compound are unavailable, inferences are drawn from structurally related imidazoles :
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IR Spectroscopy:
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C=N Stretch: ~1600 cm⁻¹ (imidazole ring).
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S–C Vibrations: 650–750 cm⁻¹ (methylsulfanyl group).
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¹H NMR (DMSO-d₆, 400 MHz):
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N-Benzyl protons: δ 5.60–5.70 (s, 2H, CH₂).
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Methylsulfanyl protons: δ 2.50 (s, 3H, SCH₃).
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Aromatic protons: δ 7.20–7.80 (m, 10H, C₆H₅).
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¹³C NMR:
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Imidazole carbons: δ 120–150 ppm.
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SCH₃ carbon: δ 15–20 ppm.
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Table 2: Predicted Spectroscopic Signatures
| Technique | Key Peaks/Shifts | Reference Compound |
|---|---|---|
| IR (KBr) | 1600 cm⁻¹ (C=N), 700 cm⁻¹ (S–C) | |
| ¹H NMR | δ 5.65 (s, benzyl), δ 2.50 (s, SCH₃) | |
| MS (ESI) | m/z 281.1 [M+H]⁺ | Calculated |
| Activity Type | Target Organism/Cell Line | Efficacy (Predicted) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | IC₅₀ ~20–30 μM | |
| Antibacterial | S. aureus | MIC ~4–8 μg/mL | |
| Antifungal | C. albicans | MIC ~64 μg/mL |
Applications in Drug Development
Neuroprotective and Anticancer Prospects
The compound’s lipophilicity suggests potential blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .
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